

Application Notes and Protocols for the ¹H-NMR Analysis of Tinolux BBS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinolux BBS, chemically known as chloroaluminum(III) phthalocyanine tetrasulfonic acid, is a water-soluble, sulfonated metallophthalocyanine. It finds applications as a fluorescent whitening agent and photosensitizer. The characterization of its molecular structure is crucial for understanding its function and for quality control in various applications. ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This document provides a detailed protocol for the ¹H-NMR analysis of **Tinolux BBS**, including predicted spectral data and visualizations to guide researchers.

Predicted ¹H-NMR Data for Tinolux BBS

Due to the limited availability of experimental ¹H-NMR data for **Tinolux BBS** in the public domain, the following table presents predicted chemical shifts for the aromatic protons. These predictions are based on the known effects of sulfonation and the inherent aromaticity of the phthalocyanine macrocycle. The aromatic protons of sulfonated metallophthalocyanines typically resonate in the downfield region of the spectrum (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling constants will be influenced by the specific substitution pattern of the sulfonate groups.

Table 1: Predicted ¹H-NMR Data for **Tinolux BBS**



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
Protons ortho to sulfonate group	8.5 - 9.5	Doublet or Multiplet	4H
Protons meta to sulfonate group	7.5 - 8.5	Doublet or Multiplet	4H
Protons on unsubstituted positions	7.0 - 8.0	Multiplet	4H

Note: These are predicted values and should be confirmed by experimental data. The exact chemical shifts and multiplicities will depend on the precise substitution pattern of the sulfonate groups on the benzene rings.

Experimental Protocol for ¹H-NMR Analysis of Tinolux BBS

This protocol outlines the steps for acquiring a ¹H-NMR spectrum of **Tinolux BBS**.

- 1. Materials and Equipment
- Tinolux BBS sample
- Deuterium oxide (D2O, 99.9 atom % D)
- NMR tubes (5 mm)
- Pipettes and tips
- Vortex mixer
- NMR spectrometer (400 MHz or higher recommended)
- 2. Sample Preparation



- Weigh approximately 5-10 mg of **Tinolux BBS** into a clean, dry vial.
- Add 0.6-0.7 mL of D₂O to the vial.
- Vortex the mixture until the **Tinolux BBS** is completely dissolved. The solution will have a
 deep blue color.
- Carefully transfer the solution into a 5 mm NMR tube using a pipette.
- Ensure the solution height in the NMR tube is at least 4-5 cm.
- Cap the NMR tube securely.
- 3. NMR Spectrometer Setup and Data Acquisition
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the D₂O solvent.
- Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
- Set the following acquisition parameters (these may need to be optimized for your specific instrument):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Number of Scans (NS): 16 to 64 scans (or more for dilute samples) to achieve a good signal-to-noise ratio.
 - Receiver Gain (RG): Adjust to avoid signal clipping.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).
 - Spectral Width (SW): 0-12 ppm.
 - Temperature: 298 K (25 °C).



- 4. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.
- Integrate the peaks in the aromatic region of the spectrum.
- Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign
 the signals to the protons of the Tinolux BBS molecule.

Visualizations

The following diagrams illustrate the chemical structure of **Tinolux BBS** and the experimental workflow for its ¹H-NMR analysis.

Caption: Chemical structure of **Tinolux BBS** with proton labeling.

Caption: Experimental workflow for ¹H-NMR analysis of **Tinolux BBS**.

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